1-(4-(1-Ethoxyethoxy)phenyl)ethanol

説明

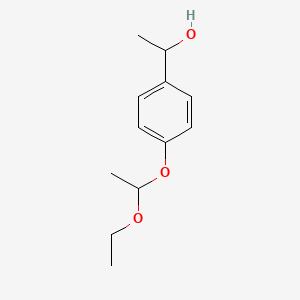

1-(4-(1-Ethoxyethoxy)phenyl)ethanol is a substituted ethanol derivative featuring a phenyl ring with a 1-ethoxyethoxy group at the para position. Its molecular formula is C₁₂H₁₈O₃ (molar mass: 210.27 g/mol). The compound combines an ethanol moiety for hydrogen bonding and an acetal-like ethoxyethoxy group, which confers both polar and lipophilic characteristics.

特性

分子式 |

C12H18O3 |

|---|---|

分子量 |

210.27 g/mol |

IUPAC名 |

1-[4-(1-ethoxyethoxy)phenyl]ethanol |

InChI |

InChI=1S/C12H18O3/c1-4-14-10(3)15-12-7-5-11(6-8-12)9(2)13/h5-10,13H,4H2,1-3H3 |

InChIキー |

VZDCGVORAWCHEG-UHFFFAOYSA-N |

正規SMILES |

CCOC(C)OC1=CC=C(C=C1)C(C)O |

製品の起源 |

United States |

類似化合物との比較

1-(4-Biphenylyl)ethanol ()

1-(4-Ethoxy-2-hydroxyphenyl)ethanone ()

- Molecular Formula : C₁₀H₁₂O₃

- Key Differences: Contains a ketone instead of an ethanol group, altering redox reactivity (e.g., susceptibility to reduction). The ethoxy and hydroxyl groups are at the 4- and 2-positions, respectively, influencing hydrogen bonding and regioselectivity in reactions.

2-(1-Ethoxyethoxy)ethyl)benzene ()

- Molecular Formula : C₁₂H₁₈O₂

- Key Differences: Lacks the ethanol group, reducing polarity and hydrogen-bonding capacity. Retains the ethoxyethoxy acetal, making it structurally closer but functionally distinct (e.g., used as a fragrance fixative) .

1-(4-ethylphenyl)ethan-1-ol ()

- Molecular Formula : C₁₀H₁₄O

- Key Differences: Simpler structure with an ethyl substituent instead of ethoxyethoxy, lowering molecular weight and complexity. Limited steric hindrance around the hydroxyl group, enhancing reactivity in esterification or oxidation .

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Functional Groups | Key Reactivity Features | Potential Applications |

|---|---|---|---|---|---|

| 1-(4-(1-Ethoxyethoxy)phenyl)ethanol | C₁₂H₁₈O₃ | 210.27 | Ethanol, ethoxyethoxy, phenyl | Acid-sensitive acetal; oxidizes to ketone | Chiral synthons, specialty chemicals |

| 1-(4-Biphenylyl)ethanol | C₁₃H₁₂O | 184.23 | Biphenyl, ethanol | Aromatic π-stacking; stable hydroxyl | Materials science, liquid crystals |

| 1-(4-Ethoxy-2-hydroxyphenyl)ethanone | C₁₀H₁₂O₃ | 180.20 | Ketone, ethoxy, hydroxyl | Nucleophilic additions at ketone | Pharmaceutical intermediates |

| 2-(1-Ethoxyethoxy)ethyl)benzene | C₁₂H₁₈O₂ | 194.27 | Ethoxyethoxy, benzene | Acid hydrolysis; low polarity | Perfume fixatives |

| 1-(4-ethylphenyl)ethan-1-ol | C₁₀H₁₄O | 150.22 | Ethyl, ethanol | Esterification; oxidation to acetophenone | Solvents, simple alcohol reactions |

Research Findings and Insights

- Synthesis : The ethoxyethoxy group in the target compound can be synthesized via Grignard reactions (as in ) or etherification, often requiring protective groups for the hydroxyl moiety .

- Stability: The acetal group’s sensitivity to acidic conditions (e.g., hydrolysis to ethanol and ketones) necessitates careful handling, contrasting with more robust analogs like 1-(4-Biphenylyl)ethanol .

- Industrial Use : Fragrance applications () highlight the ethoxyethoxy group’s role in volatility modulation, a trait the target compound may share .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。